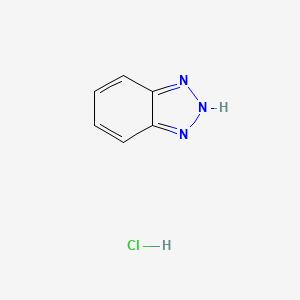

Benzotriazole hydrochloride

Description

Historical Context and Evolution of Academic Inquiry

The journey of benzotriazole (B28993) began in the late 19th century, with its first synthesis reported by G. Schultz in 1889. gsconlinepress.com Initially, the compound's primary application was industrial, where it was recognized as a highly effective corrosion inhibitor, particularly for copper and its alloys, as well as for other metals like zinc and aluminum. gsconlinepress.com Its ability to form a stable, protective film on metal surfaces made it invaluable in applications such as water treatment systems, lubricants, and antifreeze solutions. gsconlinepress.com

By the mid-20th century, the focus of academic inquiry began to shift. Researchers grew interested in the biological potential of benzotriazole and its derivatives. gsconlinepress.com This marked the evolution of benzotriazole from a purely industrial chemical to a versatile scaffold in medicinal and pharmaceutical chemistry. gsconlinepress.comnih.gov Scientists started to explore its interactions with biological molecules like enzymes and proteins, opening up new avenues for drug discovery and development. gsconlinepress.com The hydrochloride form, enhancing solubility in certain solvent systems, became particularly useful in these new research contexts, facilitating its use in various synthetic and biological studies.

Significance in Contemporary Chemical Science

In modern chemical science, benzotriazole and its hydrochloride salt are recognized for their wide-ranging applications. growingscience.com The compound's versatility is a cornerstone of its significance. gsconlinepress.com

Corrosion Inhibition: The foundational application of benzotriazole as a corrosion inhibitor remains a significant area of study. It is known to form sparingly soluble compounds with numerous metal cations, including those of copper, iron, zinc, and silver. mdpi.com Research continues to explore its mechanism, demonstrating that it can form a polymer-like iron-azole film on steel surfaces, which inhibits both uniform and local corrosion. mdpi.com Its effectiveness in acidic media, such as hydrochloric acid, is also well-documented. researchgate.netacs.org

Synthetic Chemistry: Benzotriazole is a highly valued synthetic auxiliary in organic chemistry. ufl.edu It functions as a precursor in the synthesis of a diverse array of molecules, including peptides and other heterocyclic systems. ijariie.comgsconlinepress.com The benzotriazole group can be readily introduced into a molecule, remain stable through various reaction steps, and then be easily removed, making it an excellent control group in complex syntheses. ufl.edu Derivatives such as 1-(N-hydroxycarbamoyl)benzotriazole serve as useful synthons for creating N-hydroxyurea derivatives. scispace.com

Materials Science: Beyond corrosion protection, benzotriazole derivatives are used as UV stabilizers in polymers, plastics, and coatings. growingscience.comresearchgate.net By absorbing UV radiation, they prevent photodegradation, thereby extending the lifespan and durability of materials exposed to sunlight. researchgate.net

Medicinal and Pharmaceutical Chemistry: The benzotriazole structure is a key scaffold in drug discovery. gsconlinepress.comijariie.com Its derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties. gsconlinepress.comgrowingscience.comgsconlinepress.com The ability to modify the core structure allows chemists to fine-tune the biological activity and develop new therapeutic agents. gsconlinepress.comgsconlinepress.com

Scope and Objectives of Research Studies

Research involving benzotriazole hydrochloride is driven by several key objectives aimed at leveraging its unique chemical properties.

A primary goal is to deepen the understanding of its corrosion inhibition mechanisms. Studies focus on its performance on various metals like carbon steel and copper under different environmental conditions, such as in the presence of chlorides or hydrogen sulfide. acs.orgscience.gov Researchers aim to quantify its inhibition efficiency, which can be as high as 93% for carbon steel in certain conditions, and to understand the nature of its adsorption on metal surfaces. researchgate.netscience.gov

Another major research focus is the synthesis and screening of novel benzotriazole derivatives for pharmacological applications. gsconlinepress.com The objective is to create new chemical entities (NCEs) with potent and selective biological activities. gsconlinepress.com This includes synthesizing derivatives to act as anticancer agents by inhibiting protein kinases, or as antiviral agents targeting viral enzymes. growingscience.comijariie.com

Furthermore, a significant portion of research is dedicated to developing improved and more sustainable synthetic methodologies. This includes creating cost-effective, environmentally friendly, and scalable processes for producing benzotriazole and its derivatives, such as using microwave-assisted synthesis to reduce reaction times and increase yields. gsconlinepress.comijpsonline.com The synthesis of unnatural α-amino acids containing the benzotriazole moiety for photophysical studies is another advanced research objective. acs.org

Data Tables

Table 1: Physical and Chemical Properties of 1H-Benzotriazole This table summarizes key properties of the parent compound, benzotriazole.

| Property | Value | Source |

| Chemical Formula | C₆H₅N₃ | gsconlinepress.com |

| Molar Mass | 119.12 g/mol | nih.gov |

| Appearance | White to light tan crystals or powder | nih.gov |

| Melting Point | 98.5 °C | nih.gov |

| Boiling Point | 350 °C | nih.gov |

| Solubility in Water | 19 g/L at 20 °C | nih.gov |

| pKa | 8.37 at 20 °C | nih.gov |

| LogP (Kow) | 1.44 | nih.gov |

| CAS Number | 95-14-7 | nih.gov |

Table 2: Selected Research Findings on Benzotriazole as a Corrosion Inhibitor This table presents findings from various studies on the effectiveness of benzotriazole in preventing corrosion.

| Metal | Corrosive Medium | Inhibitor Concentration | Max. Inhibition Efficiency | Research Focus | Source(s) |

| Carbon Steel | 3.5% NaCl with H₂S | 5 mmol/L | 93% | Study of inhibitor performance and concentration effects. | science.gov |

| Mild Steel | 1.0 M HCl | 25 mM | 93.46% | Evaluation of inhibitor ability in strong acid. | ijcmas.com |

| Copper (smooth) | 0.1 M HCl | N/A | 91% | Investigation of surface roughness on inhibition. | researchgate.net |

| Copper (rough) | 0.1 M HCl | N/A | 99% | Investigation of surface roughness on inhibition. | researchgate.net |

| Carbon Steel | Neutral Electrolytes | N/A | N/A | Study of iron-benzotriazole film formation. | mdpi.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2H-benzotriazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3.ClH/c1-2-4-6-5(3-1)7-9-8-6;/h1-4H,(H,7,8,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSONXNMNZYBRDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Derivatization

Novel Synthetic Pathways for Benzotriazole (B28993) Hydrochloride and its Precursors

The synthesis of benzotriazoles has evolved from classical methods to more efficient and environmentally benign approaches. A common traditional method involves the cyclocondensation of o-phenylenediamines with sodium nitrite (B80452) in acetic acid. gsconlinepress.comgsconlinepress.com This process, which involves the formation of a monodiazonium intermediate followed by spontaneous cyclization, has been a foundational route. gsconlinepress.com Another established pathway is the reaction of o-phenylenediamine (B120857) with nitrous acid, or through the hydrolysis of an acylated or aroylated benzotriazole, which itself is prepared from the corresponding mono-substituted o-phenylenediamine and nitrous acid. gsconlinepress.com

More contemporary methods have focused on improving yields, reducing reaction times, and employing greener reaction conditions. For instance, the [3+2] cycloaddition reaction between benzynes and azides has emerged as a general and rapid route to substituted benzotriazoles under mild conditions. nih.gov This approach offers good compatibility with a range of benzyne (B1209423) precursors and azides, including aryl, heteroaryl, and alkyl azides. nih.gov

Furthermore, aryne precursors bearing an azido (B1232118) group have been utilized for the synthesis of a diverse range of benzotriazoles through inter- and intramolecular cycloadditions. oup.comoup.com These precursors can be readily prepared via Mitsunobu etherification. oup.comoup.com

High-Yield Synthesis Protocols

The quest for high-yielding protocols has led to the development of several innovative methods. One such method involves the reaction of o-phenylenediamine with sodium nitrite in acetic acid under ultrasound irradiation, which has been shown to produce benzotriazole in good yields with short reaction times. researchgate.net Another high-yield approach is the copper-catalyzed intramolecular N-arylation of o-chloro-1,2,3-benzotriazenes using CuI/Cs2CO3. researchgate.net

The use of solid-phase synthesis has also proven effective. A microwave-assisted solid-phase diazotization of o-phenylenediamines on K-10 montmorillonite (B579905) clay has been reported to give excellent yields of substituted benzotriazoles. rsc.org This method is not only high-yielding but also environmentally friendly as the catalyst is recyclable and the reaction produces no harmful waste. rsc.org

The following table summarizes some high-yield synthetic protocols for benzotriazole and its derivatives:

| Precursors | Reagents and Conditions | Yield | Reference |

| o-Phenylenediamine | Sodium nitrite, acetic acid, ultrasound | 80% | researchgate.net |

| Benzyl azide (B81097), o-(trimethylsilyl)phenyl triflate | CsF, acetonitrile, room temperature | 76% | nih.gov |

| o-Phenylenediamines | NaNO₂, K-10 montmorillonite, microwave irradiation | Excellent | rsc.org |

| Aryl and peptidyl benzotriazolides, 2-aminothiophenol | Water, microwave irradiation | Quantitative | researchgate.net |

Catalyst- and Solvent-Free Routes

In line with the principles of green chemistry, significant efforts have been directed towards developing catalyst- and solvent-free synthetic routes. An efficient and simple solvent-free method for the regioselective N-alkylation of benzotriazole has been described using SiO2, K2CO3, and tetrabutylammonium (B224687) bromide (TBAB) under thermal and microwave conditions, yielding 1-alkyl benzotriazoles in moderate to high yields. gsconlinepress.comijariie.com Another approach utilizes the basic ionic liquid [Bmim]OH as a catalyst for the N-alkylation of benzotriazole with alkyl halides at room temperature under solvent-free conditions, offering good to excellent yields. tandfonline.com

Furthermore, the synthesis of 2-substituted benzothiazoles has been achieved in excellent yields through a benzotriazole methodology that is efficient, green, and economical, suitable for broad applications. rsc.org A catalyst-free synthesis of various 2-alkyl or aryl-substituted benzimidazoles and benzothiazoles has been developed at room temperature by simply combining the respective starting materials. researchgate.net

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. A novel one-pot MCR has been developed for the synthesis of isatin-based imidazole (B134444) and benzotriazole derivatives using p-toluenesulfonic acid monohydrate (p-TSA·H₂O) as an economical and effective acid catalyst, with yields reaching up to 92%. nih.govresearchgate.net

Another example is the development of a one-pot methodology for the synthesis of novel spiro benzotriazole-based compounds with 1,3-dicarbonyl scaffolds. growingscience.com This method involves a three-component reaction between benzotriazole, 2-chloro-2-phenylacetophenone, and 1,3-dicarbonyl compounds in dichloromethane (B109758) at room temperature without a catalyst, affording the products in good yield and high purity. growingscience.com Additionally, a one-pot reaction of mesalazine with benzotriazole-activated aspartic and glutamic acid in water under microwave irradiation provides a greener route to olsalazine (B1677275) analogs in high yields. tandfonline.com

Microwave Irradiation Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times and improved yields. ijpsonline.comsemanticscholar.org This technique has been successfully applied to the synthesis of benzotriazole derivatives. ijpsonline.comsemanticscholar.org For instance, the N-alkylation of benzotriazole can be achieved under solvent-free microwave conditions, resulting in short reaction times and high yields. ijariie.com

A comparison between conventional heating and microwave-assisted synthesis for various benzotriazole derivatives has shown that microwave irradiation consistently leads to higher yields in drastically shorter reaction times. ijpsonline.comsemanticscholar.org For example, the synthesis of 1-chloromethylbenzotriazole via conventional reflux takes 6 hours, while the microwave-assisted method is completed in just 4 minutes and 20 seconds. ijpsonline.comsemanticscholar.org Similarly, the synthesis of N-alkylated benzotriazole derivatives has been achieved with high yields using microwave irradiation, both with and without a solvent. benthamdirect.comresearchgate.net

The following table compares conventional and microwave-assisted synthesis for selected benzotriazole derivatives:

| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Synthesis of 1-chloromethylbenzotriazole | 6 h, 72% | 4 min 20 s, 85% | ijpsonline.comsemanticscholar.org |

| Synthesis of 5-substituted benzotriazole amides | 4 h, 65-72% | 4 min 30 s, 83-93% | ijpsonline.com |

| N-alkylation of benzotriazole | 8 h | 1.5 h (without solvent) | scholarsresearchlibrary.com |

Functionalization and Derivatization Strategies

The functionalization of the benzotriazole core is crucial for tuning its properties and for the development of new applications.

Regioselective C–H Functionalization

Regioselective C–H functionalization is a highly sought-after strategy for the direct modification of organic molecules. In the context of benzotriazoles, a palladium-catalyzed 1,7-palladium migration–cyclization–dealkylation sequence has been developed for the regioselective synthesis of benzotriazoles from aryltriazenes, proceeding in excellent yields with high regioselectivity. organic-chemistry.orgacs.org

Furthermore, a metal-free, catalyzed C–H selective fluorination of benzotriazole amides and sulfonamide derivatives at the C-7 position has been achieved using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. researchgate.net This reaction proceeds via a free radical mechanism and tolerates a wide range of substrates. researchgate.net Copper-catalyzed pyridine-directed ortho-azidation of arenes using the safe and stable benzotriazole sulfonyl azide as the azidating agent has also been reported as a novel and efficient method. rsc.org

Synthesis of N-Acyl Benzotriazole Complexes

N-acylbenzotriazoles serve as effective ligands in the formation of transition metal complexes. For instance, Rh(I) and Ru(III) complexes incorporating an N-acyl-benzotriazole ligand have been synthesized and characterized. mdpi.com These complexes have demonstrated catalytic activity in the hydrogenation of styrene (B11656) and 1-octene, particularly when used in an ionic liquid medium such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]). mdpi.com In these reactions, the rhodium complex generally exhibits higher activity than the ruthenium complex. mdpi.com

The synthesis of N-acylbenzotriazoles can be achieved through various methods, including from aldehydes and benzotriazole via an electrochemical process. researchgate.net These compounds are valuable as acylating agents for a range of nucleophiles. researchgate.netthieme-connect.com

Table 1: Hydrogenation Activity of N-Acyl-Benzotriazole Metal Complexes

| Catalyst | Substrate | Solvent | Conversion (%) |

|---|---|---|---|

| Rh(I) complex | Styrene | [bmim][BF4] | 100 |

| Ru(III) complex | Styrene | [bmim][BF4] | 84 |

Data sourced from a study on the catalytic activity of new N-acyl-benzotriazole Rh(I) and Ru(III) complexes. researchgate.net

Formation of Benzotriazolyl Alkyl Esters

A novel and practical method for synthesizing benzotriazolyl alkyl esters (BAEs) involves the reaction of N-acylbenzotriazoles with dichloromethane (DCM) under mild conditions. nih.govrsc.org This reaction uniquely utilizes DCM as a C-1 surrogate for carbon-heteroatom bond formation. nih.govrsc.org The process is notable for being metal-free and applicable to a wide array of substrates, producing high yields. nih.govrsc.org

Traditionally, BAEs were synthesized through the condensation of hydroxymethylbenzotriazole with carboxylic acids or by reacting a sodium benzotriazolate with a chloromethyl ester. nih.gov The newer method offers a more convenient and operationally simple alternative. nih.govrsc.org Benzotriazolyl alkyl esters are considered bifunctional building blocks due to the presence of both the benzotriazolyl (Bt) and acyloxy groups, which are good leaving groups. nih.govrsc.org

Synthesis of Benzotriazole-Borane Compounds

A new class of stable, four-coordinated benzotriazole-borane compounds has been developed through a gold-catalyzed alkyne hydroboration process. rsc.orgnih.govnih.gov This synthetic strategy employs a polymeric (BH2CN)n reagent, which leads to the formation of cyano-amine-boranes (CAB) complexes. rsc.orgnih.gov Among various N-heterocyclic amines and anilines tested, 1,2,3-benzotriazoles were identified as the most suitable nitrogen source, yielding the four-coordinated borane (B79455) N–B cycles, termed BTABs, in excellent yields of up to 90%. rsc.orgnih.govnih.gov

These polycyclic N–B compounds exhibit remarkable stability towards acid, base, high temperatures, and photo-irradiation. rsc.orgnih.govnih.gov The synthesis is scalable and demonstrates good functional group tolerability. rsc.orgnih.gov

Table 2: Gold-Catalyzed Synthesis of Benzotriazole-Borane Compounds

| Entry | Alkyne Substrate | Yield (%) |

|---|---|---|

| 1 | 3a | 90 |

| 2 | 3b | 85 |

| 3 | 3c | 88 |

| 4 | 3d | 82 |

| 5 | 3e | 75 |

| 6 | 3f | 80 |

| 7 | 3g | 78 |

| 8 | 3h (ortho-substituted) | Lower Yield |

| 9 | 3l | Good Yield |

| 10 | 3m | Good Yield |

Data adapted from research on the design and synthesis of stable four-coordinated benzotriazole-borane compounds. researchgate.net

Derivatization to Guanidines

Benzotriazole-based reagents provide an effective pathway for the synthesis of guanidines. A notable method involves the use of benzotriazole-1-carboxamidinium tosylate, which reacts with a variety of primary and secondary amines under mild conditions to produce the corresponding guanidines in good yields. scholaris.caresearchgate.net This protocol is effective even for less nucleophilic aromatic amines. scholaris.ca

Another approach is the mechanochemical synthesis of guanidines. beilstein-journals.org For instance, N-thiocarbamoyl benzotriazoles, which are stable solids, can be converted to thioureas and subsequently to guanidines. beilstein-journals.org The conversion of substituted thioureas to guanidines is a widely used method, often employing reagents like mercury(II) chloride in the presence of a base such as triethylamine. thieme-connect.de

Structural Elucidation of Synthesized Derivatives

The characterization and structural confirmation of synthesized benzotriazole derivatives are accomplished using a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and various 2D NMR methods (COSY, HSQC, HMBC), is fundamental for determining the molecular structure. mdpi.comnih.govrsc.orgacs.org

For instance, in the characterization of N-acyl-benzotriazole ligands, 1H NMR reveals distinct peaks for the thiophene (B33073) and benzotriazole protons, while 13C NMR shows the corresponding carbon signals, including the carbonyl carbon. mdpi.com

X-ray crystallography provides definitive proof of structure for crystalline compounds. The structure of a benzotriazolyl alkyl ester was confirmed using this method after deprotection of a Boc group to yield a suitable single crystal. nih.govrsc.org Similarly, the structure of a benzotriazole azo dye, which are typically difficult to crystallize, was successfully elucidated using synchrotron radiation. researchgate.net

Mass spectrometry techniques, such as Electron Ionization-Mass Spectrometry (EI-MS) and High-Resolution Electron Ionization-Mass Spectrometry (HREI-MS), are used to determine the molecular weight and formula of the synthesized compounds. nih.govrsc.orgresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2,3-Benzotriazole |

| 1-Butyl-3-methylimidazolium tetrafluoroborate |

| Benzotriazole-1-carboxamidinium tosylate |

| Benzotriazolyl alkyl esters |

| Dichloromethane |

| Guanidine |

| Hydroxymethylbenzotriazole |

| N-acyl-benzotriazole |

| N-thiocarbamoyl benzotriazole |

| Styrene |

| 1-octene |

| Mercury(II) chloride |

| Triethylamine |

Mechanistic Investigations of Chemical Interactions

Adsorption Mechanisms on Metallic Surfaces

Benzotriazole (B28993) (BTAH) is a well-established corrosion inhibitor, particularly for copper and its alloys. Its effectiveness stems from its ability to form a protective film on the metal surface. This process involves a series of complex chemical interactions, including the roles of different benzotriazole species, the formation of organometallic complexes, and the influence of other ions present in the environment.

The adsorption of benzotriazole onto metallic surfaces is a nuanced process where the protonation state of the molecule plays a critical role. Upon interaction with a copper surface, benzotriazole (BTAH) typically undergoes deprotonation to form the benzotriazolate anion (BTA⁻). This deprotonation is a key step, as the deprotonated species interacts strongly with the metal surface.

The formation of the protective film is favored by different conditions. The formation of a Cu(I)BTA complex is more likely at a higher anodic potential and higher pH, whereas the molecular form (BTAH) is favored at a more negative and lower potential. In acidic environments, the reduction in the inhibition efficiency of BTAH can be attributed to the formation of soluble forms of the molecule.

Density functional theory (DFT) calculations have shown that neutral benzotriazole (BTAH) binds weakly to copper surfaces, with binding energies comparable to those on metallic Cu(111) and Cu(110). In contrast, deprotonated benzotriazole bonds much more strongly to these surfaces. Dissociative adsorption, where the H1 atom of benzotriazole is removed upon chemisorption, is a well-established phenomenon, even under ultra-high vacuum conditions. At higher concentrations of BTA, the dissociative adsorption in its deprotonated form is more favorable than the adsorption of chloride ions. This is partly because the protonated form of BTA is less hydrated than chloride ions.

| Species | Role in Adsorption | Favorable Conditions | Binding Strength |

|---|---|---|---|

| Protonated Benzotriazole (BTAH) | Favored at negative and lower potentials. | Lower pH, negative electrode potential. | Weak interaction with copper surfaces. |

| Deprotonated Benzotriazole (BTA⁻) | Strongly interacts with the metal surface to form protective complexes. | Higher pH, positive electrode potential. | Strong interaction with copper surfaces. |

A primary mechanism of benzotriazole's protective action is the formation of a stable, inert film composed of a metal-benzotriazole complex. On copper surfaces, this film is predominantly a polymeric structure of Cu(I)-BTA. The formation of this complex involves true chemical bonding to the metal or metal oxide surface.

X-ray Photoelectron Spectroscopy (XPS) analysis confirms the formation of Cu-BTA complexes on copper surfaces. The presence of a Cu(I)-BTA peak in XPS spectra indicates the formation of the protective layer. These complexes, such as CuBTA and Cu(BTA)₂, are the fundamental building blocks of the monolayer. The structure of the film can consist of monomeric, dimeric, trimeric, tetrameric, and pentameric forms of Cu-BTA complexes.

The coordination of copper in these complexes can vary. The [Cu(C₆H₄N₃)]n complex, for example, contains three crystallographically independent Cu(I) cations with linear, tetrahedral, and planar three-coordinated geometries. These subunits form a one-dimensional chain, which is further linked by van der Waals interactions to create a three-dimensional supramolecular architecture. In other structures, 1-allyl-1H-benzotriazole acts as a chelate-bridging ligand, attaching to copper(I) ions via two triazole nitrogen atoms and the olefin C=C bond of the allyl group.

The presence of chloride ions in the environment can significantly influence the adsorption mechanism and protective efficacy of benzotriazole. Chloride ions are known to be aggressive towards copper and can compete with benzotriazole for adsorption sites on the metal surface.

Studies have shown that the addition of chloride ions can diminish the inhibiting properties of BTA. This is due to a

Degradation and Transformation Mechanisms

Understanding the environmental fate of benzotriazole is crucial due to its widespread use and detection in aquatic environments. Research has focused on both biological and chemical degradation pathways.

Benzotriazole can be degraded by microorganisms under aerobic conditions, although the process can be slow. nih.govnih.gov Studies have shown that aerobic biodegradation is a dominant natural attenuation mechanism for benzotriazole in environments like aquifers. nih.govnih.gov The half-life of benzotriazole under aerobic conditions can vary significantly depending on the specific environmental conditions and microbial communities present. For instance, half-lives of 114 days in one study and 43 days in another have been reported under favorable aerobic conditions. nih.govnih.gov The degradation process involves enzymatic activities, with oxygenase enzymes suggested to be involved in the initial biotransformation steps. dtic.mil This often leads to the incorporation of oxygen atoms into the benzotriazole structure, initiating the breakdown of the molecule. dtic.mil

Table 2: Biodegradation Half-Lives of Benzotriazoles Under Various Conditions

| Compound | Redox Condition | Half-Life (days) | Reference |

|---|---|---|---|

| Benzotriazole (BT) | Aerobic | 114 | nih.gov |

| Benzotriazole (BT) | Sulfate Reducing | 315 | nih.gov |

| 5-Methylbenzotriazole (5-TTri) | Aerobic | 14 | nih.gov |

| 5-Chlorobenzotriazole (CBT) | Fe(III) Reducing | 26 | nih.gov |

Advanced Oxidation Processes (AOPs) are effective for degrading the recalcitrant benzotriazole molecule in water. tandfonline.com Processes that generate highly reactive hydroxyl radicals (•OH), such as UV/H₂O₂ and ozonation, have been extensively studied. rsc.orgnih.govacs.org The reaction between benzotriazole and hydroxyl radicals is extremely rapid, with second-order rate constants in the range of 6.2 x 10⁹ to 8.26 x 10⁹ M⁻¹s⁻¹. nih.govnih.gov

The degradation mechanism initiated by hydroxyl radicals primarily involves addition reactions to the benzene (B151609) ring of the benzotriazole molecule. nih.gov This leads to the formation of hydroxylated intermediates, such as 7-hydroxy-1H-benzotriazole and 4-hydroxy-benzotriazoles. nih.gov These primary products can undergo further oxidation, leading to the formation of dihydroxy and dione (B5365651) derivatives, and eventual ring-opening to form smaller organic acids like 1,2,3-triazole-4,5-dicarboxylic acid before complete mineralization. rsc.orgnih.gov While AOPs can effectively mineralize benzotriazole, the process can be influenced by water matrix components like pH and natural organic matter. rsc.orgnih.gov

Table 3: Rate Constants for Benzotriazole Degradation by Hydroxyl Radical

| Process/Conditions | Rate Constant (k) | Reference |

|---|---|---|

| Reaction with •OH at pH 10.2 | 6.2 x 10⁹ M⁻¹s⁻¹ | nih.gov |

| Reaction with •OH at pH 2 | 1.7 x 10¹⁰ M⁻¹s⁻¹ | nih.gov |

| Reaction with •OH at 298 K (Theoretical) | 8.26 x 10⁹ M⁻¹s⁻¹ | nih.gov |

| UV/H₂O₂ System | (7.1 ± 0.8) x 10⁹ M⁻¹s⁻¹ | rsc.org |

Identification of Transformation Products

The degradation of benzotriazole, the active component of benzotriazole hydrochloride, proceeds through various pathways depending on the degradation method, leading to a range of transformation products (TPs). Studies employing advanced analytical techniques such as liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HR-MS/MS) have been crucial in identifying these intermediates.

During hydroxyl radical (•OH) based advanced oxidation processes (AOPs), the initial steps primarily involve hydroxylation of the benzene ring. Key identified hydroxylated products include 7-hydroxy-1H-benzotriazole and 4-hydroxy-1H-benzotriazole. nih.gov Further oxidation of these initial products can lead to the formation of dihydroxylated derivatives like 4,7-dihydroxy-1H-benzotriazole. nih.gov Subsequent reactions can result in the opening of the aromatic ring, yielding compounds such as 1,2,3-triazole-4,5-dicarboxylic acid. nih.gov

In photocatalytic degradation processes using titanium dioxide (TiO₂), mono- and bi-hydroxylated isomers of benzotriazole are also among the primary intermediates. mdpi.com The positions considered most reactive for hydroxylation are the 5 and 7 positions on the benzotriazole structure. mdpi.com

Under UV/chlorination conditions, a different set of byproducts has been identified. Besides hydroxylated and carboxylated derivatives, dimerization pathways have also been noted. researchgate.net Ultimately, many degradation pathways lead to the complete mineralization of the benzotriazole molecule into inorganic compounds such as water (H₂O), carbon dioxide (CO₂), and ammonia (B1221849) (NH₃) or nitrogen gas (N₂). researchgate.netnih.gov

Biological degradation processes yield a similar profile of initial transformation products. In activated sludge, for instance, the major TPs identified are 4- and 5-hydroxy-1H-benzotriazole. nih.gov Studies in treatment wetlands have also revealed the presence of methylated and hydroxylated derivatives in the effluent. researchgate.netnih.gov

The table below summarizes the key transformation products identified across various degradation studies.

Table 1: Identified Transformation Products of Benzotriazole Degradation

| Transformation Product | Degradation Process | Reference |

|---|---|---|

| 4-hydroxy-1H-benzotriazole | Biotransformation, •OH-based AOPs | nih.govnih.gov |

| 5-hydroxy-1H-benzotriazole | Biotransformation, Photocatalysis | mdpi.comnih.gov |

| 7-hydroxy-1H-benzotriazole | •OH-based AOPs | nih.gov |

| 4,7-dihydroxy-1H-benzotriazole | •OH-based AOPs | nih.gov |

| 4,7-dione-1H-benzotriazole | •OH-based AOPs | nih.gov |

| 1,2,3-triazole-4,5-dicarboxylic acid | •OH-based AOPs | nih.gov |

| Aniline (B41778) | Direct Photolysis | mdpi.comnih.gov |

| Phenazine | Direct Photolysis | mdpi.comnih.gov |

| Various organic byproducts (e.g., m/z = 150.0307, 166.0252) | UV/Chlorination | researchgate.net |

| Methylated and hydroxylated derivatives | Treatment Wetlands | researchgate.netnih.gov |

| Mineralization Products (CO₂, H₂O, NH₃, N₂) | Various AOPs | researchgate.netnih.gov |

Environmental Factors Influencing Degradation

The rate and extent of benzotriazole degradation are significantly influenced by a variety of environmental factors. Key parameters include pH, temperature, and the prevailing redox conditions, particularly in biological systems.

pH: The pH of the aqueous medium is a critical factor in most degradation processes. For instance, in UV-based advanced oxidation processes, the degradation kinetics are often pH-dependent. rsc.org During UV-A/chlorination, alkaline conditions were found to favor the removal of benzotriazole. researchgate.net In photocatalytic degradation using TiO₂, the rate also varies with pH, with studies showing that the efficiency of the process is sensitive to the acidity or alkalinity of the solution. mdpi.comnih.gov

Temperature: Temperature plays a direct role in the kinetics of degradation reactions. Theoretical calculations and experimental observations have shown that rising temperatures promote the degradation of benzotriazole. nih.gov The reaction rate constants for the interaction between benzotriazole and hydroxyl radicals increase with temperature, indicating a more efficient breakdown of the compound at higher temperatures. nih.gov

Redox Condition: The redox state of the environment is a determining factor in the biodegradation pathways and efficiency. Studies comparing aerobic and various anaerobic conditions (including nitrate-reducing, sulfate-reducing, and Fe(III)-reducing) have shown significant differences in degradation rates. researchgate.net Aerobic biodegradation is often the most efficient natural attenuation mechanism for benzotriazole. researchgate.net However, the compound is also biodegradable under anaerobic conditions, albeit typically at slower rates. For example, the longest biodegradation half-life for benzotriazole was observed under sulfate-reducing conditions (315 days), compared to 114 days under aerobic conditions. researchgate.net The presence of a photocatalyst like TiO₂ is also a critical factor, as benzotriazole shows little susceptibility to photodegradation from artificial sunlight in its absence. researchgate.netnih.gov

The table below provides a summary of how different environmental factors affect the degradation of benzotriazole.

Table 2: Influence of Environmental Factors on Benzotriazole Degradation

| Factor | Effect on Degradation | Process | Reference |

|---|---|---|---|

| pH | Degradation rate is pH-dependent; alkaline pH can favor removal. | UV/Chlorination, Photocatalysis | mdpi.comresearchgate.netnih.gov |

| Temperature | Increased temperature promotes degradation and increases reaction rates. | •OH-based AOPs | nih.gov |

| Redox Condition | Degradation occurs under both aerobic and anaerobic conditions, but rates vary significantly. Aerobic degradation is generally faster. | Biodegradation | researchgate.net |

| Photocatalyst | Presence of a catalyst (e.g., TiO₂) is crucial for efficient photodegradation. | Photocatalysis | researchgate.netnih.gov |

| Natural Organic Matter & Anions | Can affect the efficiency of degradation. | UV-based AOPs | rsc.org |

Advanced Spectroscopic and Analytical Characterization Techniques

In-Situ Spectroscopic Methods

In-situ spectroscopic techniques are indispensable for studying the interfacial behavior of benzotriazole (B28993) hydrochloride, particularly in contexts such as corrosion inhibition where its interaction with metal surfaces is paramount. These methods allow for the observation of molecular adsorption, orientation, and film formation in their native environment without the need for sample removal and potential alteration.

In-situ Scanning Tunneling Microscopy (STM) provides real-space imaging of conductive surfaces at the atomic or molecular level, offering unprecedented detail on the adsorption and self-assembly of molecules. In the context of benzotriazole in a hydrochloric acid medium, in-situ STM has been instrumental in visualizing the formation of protective layers on metal surfaces.

Studies on Cu(100) electrodes in 0.1 M HCl have revealed that in the presence of benzotriazole (BTAH), a chemisorbed adlayer of BTAH molecules forms at potentials below -0.6 V versus a saturated calomel (B162337) electrode (SCE). acs.org High-resolution STM images have shown a commensurate superstructure in this potential range. acs.orgacs.org As the potential is increased to around -0.6 V, this BTAH structure is replaced by a c(2 × 2) chloride adlayer. acs.org Further increases in potential to greater than -0.35 V lead to the onset of copper dissolution, and at potentials above -0.3 V, a thick, inhibiting film of a Cu(I)BTA complex is formed on the copper surface. acs.orgacs.org These in-situ STM observations provide a microscopic explanation for the corrosion inhibition mechanism of benzotriazole in the presence of chloride ions. acs.org The initial surface morphology in the presence of BTAH is characterized by extended, atomically flat terraces separated by nearly randomly oriented steps. acs.org

Table 1: Potential-Dependent Surface Structures Observed by In-Situ STM on Cu(100) in 0.1 M HCl with Benzotriazole

| Potential Range (vs. SCE) | Observed Surface Structure |

|---|---|

| < -0.6 V | Chemisorbed BTAH adlayer with a commensurate superstructure |

| ~ -0.6 V | c(2 × 2) Cl- adlayer |

| > -0.3 V | Thick, inhibiting Cu(I)BTA film |

In-situ Fourier Transform Infrared (FTIR) Spectroscopy is a powerful technique for identifying functional groups and determining the orientation of adsorbed molecules on a surface. When used in conjunction with electrochemical methods, it can provide valuable information about the chemical nature of the inhibitor film at different potentials.

In studies of benzotriazole on a Cu(100) surface in 0.1 M HCl, in-situ FTIR spectroscopy has been used to confirm the formation of a Cu(I)BTA complex at positive potentials. acs.org The spectra reveal that this complex is adsorbed on the copper surface. acs.org The appearance of specific vibrational bands in the FTIR spectrum that are not present in the spectrum of BTAH in solution provides evidence for the formation of the surface complex. For instance, absorbance bands at 1207, 876, 774, and 743 cm⁻¹ are associated with the C-H in-plane and out-of-plane bending vibrations of the BTA ring. researchgate.net The N-H stretching and bending vibrations in the triazole ring are observed at 3345 and 1594 cm⁻¹, respectively. researchgate.net Changes in the intensity and position of these bands upon adsorption can indicate the nature of the interaction with the metal surface.

Surface Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that allows for the detection of molecules adsorbed on nanostructured metal surfaces. The enhancement of the Raman signal can be several orders of magnitude, enabling the study of even sub-monolayer coverages.

SERS studies of benzotriazole on copper and silver surfaces have provided insights into its adsorption orientation. By applying the "surface selection rule," it has been inferred that the benzotriazole molecular ion interacts with silver surfaces via the nitrogen atoms of the triazole ring, assuming a near "end-on" orientation. nih.gov In acidic solutions, SERS has been used to investigate the competitive adsorption between benzotriazole, other additives, and chloride ions on copper electrodes. xmu.edu.cn It was found that in the positive potential range, BTAH molecules form a [Cu(BTA)]n polymer film on the copper surface through the triazole ring. xmu.edu.cn As the potential becomes more negative, this polymer film gradually transforms back into molecularly adsorbed BTAH. xmu.edu.cn The technique is also capable of detecting trace levels of benzotriazole, making it a valuable tool for environmental monitoring. goettingen-research-online.de

Table 2: Key SERS Observations for Benzotriazole Adsorption

| Observation | Interpretation | Reference |

|---|---|---|

| Interaction via nitrogen atoms of the triazole ring | Molecule assumes a near "end-on" orientation on silver | nih.gov |

| Formation of a [Cu(BTA)]n polymer film at positive potentials | Adsorption behavior on copper in acidic solution | xmu.edu.cn |

| Transformation of polymer film to molecular BTAH at negative potentials | Potential-dependent adsorption state on copper | xmu.edu.cn |

Mass Spectrometry Applications

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, which allows for the elucidation of molecular weights and elemental compositions. Advanced mass spectrometry methods provide high resolution and tandem capabilities for structural characterization.

Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive technique that uses a pulsed primary ion beam to desorb and ionize species from the outermost layer of a sample. carleton.edu The resulting secondary ions are then analyzed based on their time-of-flight to a detector, which allows for the determination of their mass-to-charge ratio with high mass resolution. carleton.edunih.gov

TOF-SIMS has been employed to study the interaction of benzotriazole with copper surfaces, particularly in the presence of chloride ions. nih.govmdpi.com This technique can identify the molecular forms of adsorbed benzotriazole and its complexes. For instance, BTA has been observed to adsorb and incorporate into copper surfaces in monomeric, dimeric, trimeric, tetrameric, and pentameric forms. nih.govmdpi.com In the presence of chloride, Cu-BTA-Cl complexes have been identified. nih.govmdpi.com The protonated form of BTA, C₆H₆N₃⁺, has been identified in the positive ion mode. mdpi.com

Table 3: Selected Molecular Fragments of Benzotriazole and its Complexes Identified by TOF-SIMS

| Fragment | Chemical Formula | Reference |

|---|---|---|

| Protonated Benzotriazole | C₆H₆N₃⁺ | mdpi.com |

| Cu-BTA-Cl Complex | C₆H₄N₃CuCl⁻ | nih.govmdpi.com |

| Dimeric Cu-BTA-Cl Complex | C₁₂H₈N₆Cu₂Cl⁻ | nih.govmdpi.com |

| Copper-BTA Adduct | Cu₄(BTA)₃⁺ | mdpi.com |

| Copper-BTA Adduct | Cu₅(BTA)₄⁺ | mdpi.com |

High-Resolution Tandem Mass Spectrometry (HR-MS/MS) combines high-resolution mass analysis, which allows for the determination of elemental compositions from accurate mass measurements, with tandem mass spectrometry, which involves the fragmentation of selected precursor ions to obtain structural information. researchgate.net This technique is particularly useful for the identification and quantification of compounds in complex matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been developed for the determination of benzotriazole and its derivatives in various samples. nih.gov High-resolution instruments, such as those employing Orbitrap or Fourier transform ion cyclotron resonance (FT-ICR) mass analyzers, provide the necessary mass accuracy to distinguish between ions of the same nominal mass but different elemental compositions. researchgate.net For instance, a high-resolution mass spectrometry method was able to distinguish a false positive finding of benzotriazole in urine samples by identifying an interfering compound with a different elemental formula but the same nominal mass. ufz.de In environmental analysis, LC coupled with a linear ion trap-Orbitrap hybrid instrument at a high resolution of 30,000 FWHM has been used for the trace determination of benzotriazoles in water, with mass accuracies better than 5 ppm. scispace.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Traces

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a robust analytical technique for the determination of benzotriazole and its derivatives in various environmental matrices. Although benzotriazoles are polar compounds, which can present challenges for GC analysis, methods involving derivatization have been successfully developed to enhance their volatility and improve chromatographic separation. nih.govresearchgate.net

One common approach involves the acetylation of benzotriazoles. A concurrent acetylation-dispersive liquid-liquid microextraction (DLLME) method followed by GC-MS analysis has been established for the sensitive detection of several polar benzotriazolic compounds in water samples. nih.gov This procedure involves the simultaneous acetylation of the analytes and their transfer into a small volume of an organic solvent, such as toluene. This derivatization and microextraction technique significantly enhances the enrichment factors and allows for very low detection limits. nih.gov

GC-MS is recognized for its high selectivity and excellent capability in separating isomers, which can be a limitation in liquid chromatography methods. researchgate.net For instance, GC-MS can effectively separate the 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole isomers. wright.edu A study on surface water samples near an airpark employed GC/MS to separate these two isomers, revealing a ratio of 41.29% 4-methyl-1H-benzotriazole and 58.71% 5-methyl-1H-benzotriazole in the tested samples. wright.edu

Furthermore, a GC-tandem mass spectrometry (GC-MS/MS) method has been developed for the simultaneous determination of benzotriazoles and other contaminants like UV filters in groundwater, effluent, and biosolid samples. nih.gov This method demonstrates the versatility of GC-MS in complex environmental monitoring, achieving low detection limits and high recovery rates across different matrices. nih.gov The concentrations of benzotriazole in effluent samples have been detected at levels up to 2.2 µg/L. nih.gov

Table 1: GC-MS Method Performance for Benzotriazole Analysis

| Parameter | Value | Matrix | Reference |

|---|---|---|---|

| Method Detection Limit (MDL) | 0.29 - 11.02 ng/L | Tap Water | nih.gov |

| Method Detection Limit (MDL) | 0.5 - 14.1 ng/L | Effluent | nih.gov |

| Method Detection Limit (MDL) | 0.33 - 8.23 ng/g | Biosolid | nih.gov |

| Recovery | 70-150% | Tap Water | nih.gov |

| Recovery | 82-127% | Effluent | nih.gov |

| Recovery | 81-133% | Biosolid | nih.gov |

| Quantification Limits (LOQs) | 0.007 - 0.080 ng/mL | Water | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Aqueous Samples

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most frequently utilized technique for the determination of benzotriazoles in aqueous samples. researchgate.net This preference is due to the high polarity and water solubility of these compounds, which makes them well-suited for LC separation. researchgate.net

Various LC-MS based methods have been developed and validated for analyzing benzotriazoles in different types of water, including surface water, groundwater, and wastewater. nih.govslideshare.netca.gov These methods often employ a pre-concentration step, such as solid-phase extraction (SPE), to isolate and enrich the analytes from the water matrix before their introduction into the LC-MS system. wright.edunih.gov For instance, a method using a mixed-mode solid-phase extraction cartridge has been developed for the simultaneous determination of benzotriazoles and benzothiazoles in aqueous matrices. nih.gov Another approach utilizes a polyethersulfone (PES) sorbent for the microextraction of benzotriazoles from surface and wastewater samples. researchgate.net

Direct aqueous injection is also a viable method for the analysis of benzotriazole in drinking water samples using LC/MS/MS. ca.gov This method involves spiking a 1 mL aliquot of the sample with an isotopically labeled internal standard before a 50 µL injection into the LC system. ca.gov

The performance of these LC-MS methods is characterized by low limits of quantification (LOQs) and good precision and accuracy. nih.gov For example, a method for surface, urban, and industrial wastewater reported LOQs in the range of 0.002-0.29 ng/mL, with a relative standard deviation (RSD) of less than 12% and accuracy ranging from 80-100%. nih.gov Another study using LC combined with quadrupole time-of-flight mass spectrometry (QTOF-MS) reported LOQs between 0.005 and 0.1 ng/mL. researchgate.net

Table 2: LC-MS Method Performance for Benzotriazole in Aqueous Samples

| Methodology | Limit of Quantification (LOQ) | Recovery (%) | Matrix | Reference |

|---|---|---|---|---|

| Mixed-mode SPE followed by LC-MS/MS | 0.002-0.29 ng/mL | 80-100 | Surface, urban, and industrial wastewater | nih.gov |

| Polyethersulfone solid-phase microextraction and LC-QTOF-MS | 0.005-0.1 ng/mL | 81-124 | Surface and wastewater | researchgate.net |

| Direct aqueous injection LC/MS/MS | 0.17 ppb (single laboratory detection limit) | Not specified | Drinking water | ca.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of benzotriazole hydrochloride and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and the chemical environment of the atoms.

In the ¹H NMR spectrum of 1H-benzotriazole, the protons on the benzene (B151609) ring typically appear as a complex multiplet in the aromatic region. For example, in a 300 MHz spectrum in acetone, the signals are observed at approximately 7.946 ppm and 7.468 ppm. chemicalbook.com The specific chemical shifts and coupling constants can be used to assign the protons to their respective positions on the benzotriazole ring system.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The signals for the carbon atoms in the benzotriazole ring appear at distinct chemical shifts, which can be assigned using two-dimensional NMR techniques such as ¹H-¹³C correlations. researchgate.net The study of adducts of benzotriazole has shown the presence of major and minor forms in solution, which can be distinguished by their unique sets of NMR signals. researchgate.net

The chemical shifts in NMR spectra are sensitive to the solvent and the presence of substituents on the benzotriazole ring. For instance, the ¹H NMR spectrum of 1-(chloromethyl)-1H-benzotriazole shows distinct signals corresponding to the chloromethyl group protons in addition to the aromatic protons. chemicalbook.com

Table 3: Representative ¹H NMR Spectral Data for 1H-Benzotriazole

| Proton Assignment | Chemical Shift (ppm) | Solvent | Spectrometer Frequency | Reference |

|---|---|---|---|---|

| Aromatic Protons | 7.946 | Acetone | 300 MHz | chemicalbook.com |

| Aromatic Protons | 7.468 | Acetone | 300 MHz | chemicalbook.com |

| Aromatic Proton A | 16.0 | CDCl₃ | 89.56 MHz | chemicalbook.com |

| Aromatic Proton B | 7.946 | CDCl₃ | 89.56 MHz | chemicalbook.com |

| Aromatic Proton C | 7.393 | CDCl₃ | 89.56 MHz | chemicalbook.com |

X-ray Diffraction and Crystal Structure Analysis

X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction analysis allows for the unambiguous determination of the molecular structure and crystal packing of this compound and its derivatives. By analyzing the diffraction pattern of a single crystal, it is possible to determine the unit cell parameters, space group, and the precise coordinates of each atom within the crystal lattice.

For example, a study on 1,2,3-benzotriazole 2-chloro 4-nitrobenzoic acid (BCNB) revealed that it crystallizes in a monoclinic system with the space group P21/n. semnan.ac.ir Similarly, the compound 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol was also found to crystallize in the monoclinic system, but with the space group P2₁/c. mdpi.com Another derivative, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, was found to crystallize in the triclinic crystal system with the space group P-1. mdpi.com

The data obtained from single crystal X-ray diffraction, including lattice parameters and crystal system, are crucial for understanding the solid-state properties of the compound.

Table 4: Crystallographic Data for Benzotriazole Derivatives

| Compound | Crystal System | Space Group | Lattice Parameters | Reference |

|---|---|---|---|---|

| 1,2,3-Benzotriazole 2-chloro 4-nitrobenzoic acid (BCNB) | Monoclinic | P21/n | Not specified | semnan.ac.ir |

| 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol | Monoclinic | P2₁/c | a = 11.7934(9) Å, b = 14.3002(14) Å, c = 8.4444(8) Å, β = 106.243(5)° | mdpi.com |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° | mdpi.com |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. scirp.orgresearchgate.net This technique partitions the crystal space into regions where the electron density of a pro-molecule dominates the electron density of the pro-crystal. The resulting Hirshfeld surface can be mapped with various properties to highlight different types of intermolecular contacts.

For instance, in the crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, Hirshfeld surface analysis revealed that H···H contacts were the most significant, contributing 47.0% to the crystal packing. nih.gov Other important interactions included H···O/O···H (16.9%), H···C/C···H (8.0%), and H···S/S···H (7.6%). nih.gov The red spots on the Hirshfeld surface mapped with d_norm indicate close contacts, which often correspond to hydrogen bonds and other strong interactions. nih.govmdpi.com This analysis confirms that van der Waals interactions and hydrogen bonding are the dominant forces in the crystal packing. nih.gov

Table 5: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Benzothiazole Derivative

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 47.0 | nih.gov |

| H···O/O···H | 16.9 | nih.gov |

| H···C/C···H | 8.0 | nih.gov |

| H···S/S···H | 7.6 | nih.gov |

Compound Index

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. It is widely used to study the properties of benzotriazole (B28993) and its derivatives. While most computational studies focus on the neutral (BTAH) or deprotonated (BTA⁻) forms, insights into the protonated cation, the active component in benzotriazole hydrochloride, are also available.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the benzotriazolium cation. These geometry optimizations are crucial as the molecular shape dictates its interactions with other molecules and surfaces.

The electronic structure is primarily described by the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter indicating the chemical reactivity and kinetic stability of the molecule. researchgate.net

Protonation of the benzotriazole ring to form the cation significantly alters its electronic properties compared to the neutral molecule. This change affects the HOMO-LUMO energies and their distribution across the molecule. For neutral benzotriazole and its derivatives, DFT calculations have provided specific HOMO, LUMO, and energy gap values, which are correlated with their observed chemical behavior. researchgate.netresearchgate.netresearchgate.net For instance, a lower energy gap generally implies higher reactivity. researchgate.net Studies on protonated benzotriazole cations indicate that electrophilic reactions, guided by the electronic structure, are preferred at the 4- and/or 7-positions of the benzene (B151609) ring. researchgate.net

Table 1: Quantum Chemical Parameters for Benzotriazole Derivatives (Calculated in Aqueous Phase)

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (μ, Debye) |

|---|---|---|---|---|

| TBC | -7.221 | -2.113 | 5.108 | 5.26 |

| FBC | -6.852 | -1.785 | 5.067 | 5.19 |

| BBC | -6.657 | -1.452 | 5.205 | 4.88 |

Data sourced from a study on N-substituted benzotriazole-1-carbothioamide derivatives (TBC, FBC, BBC), providing representative values for related neutral compounds. researchgate.net

DFT is a powerful tool for predicting how benzotriazole interacts with surfaces, a key aspect of its application in corrosion inhibition. Calculations have been performed to determine the adsorption energy of neutral (BTAH) and deprotonated (BTA⁻) benzotriazole on various surfaces, particularly copper (Cu) and copper oxide (Cu₂O). researchgate.netbham.ac.ukresearchgate.net

These studies reveal two primary modes of interaction:

Physisorption: A weaker interaction where the molecule is held to the surface by van der Waals forces. In this mode, benzotriazole tends to lie with its molecular plane nearly parallel to the surface. The physisorption energy is relatively consistent across different copper crystal faces, calculated to be around -0.7 eV. researchgate.net

Chemisorption: A stronger interaction involving the formation of chemical bonds between the nitrogen atoms of the triazole ring and the copper surface atoms. In this mode, the molecule often adopts an upright or tilted orientation. researchgate.netst-andrews.ac.uk

The strength of chemisorption is highly dependent on the surface structure. Adsorption energies are greater on more open and reactive surfaces, such as Cu(110), compared to more densely packed surfaces like Cu(111). researchgate.net For instance, the chemisorption energy for neutral BTAH on Cu(111) is approximately -0.60 eV, increasing to -0.92 eV on Cu(110). researchgate.net The deprotonated BTA⁻ anion binds much more strongly than the neutral molecule. researchgate.netst-andrews.ac.uk While specific DFT studies on the adsorption of the benzotriazolium cation are less common, its positive charge would lead to significantly different interactions, likely involving strong electrostatic repulsion from a metallic surface but favorable interaction with negatively charged sites or anions at the interface.

Table 2: Calculated Adsorption Energies (Eads) of Benzotriazole on Copper Surfaces

| Adsorbate | Surface | Adsorption Energy (eV/molecule) | Adsorption Mode |

|---|---|---|---|

| BTAH | Cu(111) | -0.60 | Chemisorption (upright) |

| BTAH | Cu(100) | -0.73 | Chemisorption (upright) |

| BTAH | Cu(110) | -0.92 | Chemisorption (upright) |

| BTAH | Cu(110) | -1.30 | Physisorption + Chemisorption (parallel) |

| BTAH | Cu₂O(111) (CUS sites) | -1.50 | Chemisorption |

| BTA⁻ | Cu(100) | -4.10 | Chemisorption (upright complex) |

Note: CUS refers to coordinatively-unsaturated copper sites. Data compiled from multiple DFT studies. researchgate.netbham.ac.ukresearchgate.net

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution within a molecule. They are calculated using DFT to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For neutral benzotriazole, MEP maps show negative potential (red/yellow) around the nitrogen atoms of the triazole ring, indicating these are sites for electrophilic attack or coordination to metal ions. The hydrogen atom on the ring shows a region of positive potential (blue). researchgate.net

For this compound, the protonation of one of the nitrogen atoms drastically alters the MEP. A strong positive potential would be concentrated around the triazole ring, particularly on the N-H protons, making the entire heterocyclic part of the cation a significant electrophilic region. This high positive potential dictates its electrostatic interactions with anions and polar solvents.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions with their environment. These simulations model the motions of atoms and molecules over time, governed by classical mechanics. nih.govmdpi.compensoft.net

MD simulations have been used to investigate the interaction of neutral benzotriazole and its derivatives with surfaces like cuprous oxide (Cu₂O) in the presence of water. researchgate.netresearchgate.net These studies show that the binding energy is primarily driven by Coulombic (electrostatic) interactions. researchgate.net The simulations reveal how water molecules influence the adsorption process and how hydrogen bonds are formed between the inhibitor, water, and the oxide surface. researchgate.net Such simulations can predict the most stable adsorption configurations and calculate binding energies, which correlate with the compound's performance in practical applications. researchgate.net While specific MD simulations for this compound are not widely reported, the principles remain the same. The charged nature of the benzotriazolium cation would lead to very strong and specific electrostatic interactions with polar solvents and charged surface sites, which could be effectively modeled using MD.

Quantum Chemical Parameters and Reactivity Indices

Beyond HOMO-LUMO energies, DFT calculations can provide a suite of quantum chemical parameters that act as reactivity indices. These parameters help in understanding and predicting the chemical behavior of a molecule. Key indices include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are calculated from the HOMO and LUMO energy values. researchgate.net A good correlation is often found between these theoretical parameters and experimentally observed properties. researchgate.netresearchgate.net For protonated benzotriazole, reactivity indices derived from the electron density of the HOMO have been used to correctly predict that electrophilic attack is most likely to occur at the 4- and 7-positions on the fused benzene ring, which aligns with experimental observations. researchgate.net

Energy Profile and Transition State Analysis

Computational chemistry allows for the mapping of reaction pathways, providing a detailed energy profile from reactants to products. This involves locating transition states—the highest energy point along a reaction coordinate—and calculating the activation energy required for a reaction to occur.

For processes involving benzotriazole, theoretical calculations have been used to elucidate reaction mechanisms and support experimental findings. bohrium.com For instance, the transition between different adsorption states, such as from a flat-lying physisorbed state to an upright chemisorbed state on a copper surface, can be analyzed in terms of the relative energies of the states and the potential energy barriers between them. st-andrews.ac.uk These studies are crucial for understanding dynamic processes like self-assembled monolayer formation. While specific transition state analyses for reactions of this compound are not detailed in the available literature, these computational methods are fully capable of exploring its reaction mechanisms, such as its role in synthetic organic chemistry or its decomposition pathways. acs.org

Isotope Fractionation Studies for Mechanistic Insights

Compound-specific isotope analysis (CSIA) has emerged as a powerful tool for elucidating the transformation pathways of organic compounds, including benzotriazoles. nih.gov This technique measures the relative abundance of stable isotopes (e.g., ¹³C vs. ¹²C and ¹⁵N vs. ¹⁴N) within a molecule. During a chemical or biological transformation, molecules containing the lighter isotope tend to react slightly faster than those with the heavier isotope. This kinetic isotope effect leads to a change, or fractionation, in the isotopic composition of the remaining reactant pool, which can provide valuable insights into the reaction mechanism. researchgate.net

Research into the biotransformation of 1H-benzotriazole in activated sludge has demonstrated significant fractionation of both carbon and nitrogen isotopes. nih.govacs.org This fractionation provides strong evidence for the initial mechanism of aerobic biological degradation. The combination of product analysis with the observed isotopic shifts suggests that aromatic monohydroxylation is the primary initial step in the biotransformation of 1H-benzotriazole. nih.govacs.org

In these studies, the degradation pathways were investigated by identifying various transformation products. For 1H-benzotriazole, the major products identified were 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole. acs.org The formation of these hydroxylated derivatives, coupled with the significant isotope fractionation, supports a mechanism initiated by an electrophilic attack on the benzene ring of the benzotriazole molecule.

The table below summarizes key findings from a study on the aerobic biodegradation of benzotriazoles, illustrating the half-lives and major identified transformation products.

| Compound | Biodegradation Half-life (days) | Major Transformation Products |

| 1H-Benzotriazole | 1.0 | 4-hydroxy-1H-benzotriazole, 5-hydroxy-1H-benzotriazole |

| 4-methyl-1H-benzotriazole | 8.5 | Not explicitly stated as major in the same context |

| 5-methyl-1H-benzotriazole | 0.9 | 1H-benzotriazole-5-carboxylic acid |

Data sourced from Huntscha et al. (2014). nih.govacs.org

The accurate measurement of carbon (δ¹³C) and nitrogen (δ¹⁵N) isotope ratios for polar micropollutants like benzotriazole requires specialized analytical techniques. Gas chromatography coupled to isotope ratio mass spectrometry (GC/IRMS) is a common method, though it can be impeded by the formation of organometallic complexes of benzotriazoles with instrument components. nih.gov To overcome this, strategies such as using a Ni/Pt reactor to avoid metallic components or online methylation have been developed to ensure accurate and reproducible isotope analysis. nih.govresearchgate.net

Environmental Behavior and Transformation Pathways

Environmental Occurrence and Distribution in Various Matrices

Benzotriazoles are ubiquitous in the aquatic environment, a consequence of their high production volume and extensive application in various industrial processes and household products. uni-osnabrueck.de They are frequently detected in wastewater, surface water, and even groundwater. wikipedia.orgresearchgate.net

Wastewater treatment plants (WWTPs) are significant point sources for benzotriazoles entering the environment. iwaponline.comacs.org Due to their resistance to complete removal during conventional treatment processes, a substantial fraction is discharged into receiving surface waters like rivers and lakes. wikipedia.orgnih.gov For instance, studies in Switzerland detected benzotriazole (B28993) concentrations up to 6.3 µg/L in the Glatt River and mass flows of up to 277 kg per week in the Rhine River. nih.gov Similarly, monitoring in Malaysia and Sri Lanka found benzotriazole concentrations ranging from 3.4 to 21,000 ng/L in WWTP influents. acs.org

The distribution of benzotriazoles extends to sediments and sludge. acs.orgnih.gov Benzotriazole UV stabilizers (BZT-UVs), a subgroup of benzotriazoles, have been found in the sediments of the Bohai Sea in China, with total concentrations ranging from 0.139 to 4.125 ng/g dry weight. nih.gov The distribution often shows a gradient with higher concentrations near coastal, urban, and industrial areas, indicating terrestrial inputs as the primary source. nih.govresearchgate.net In WWTPs, a significant portion of the more hydrophobic BZT-UVs is eliminated from the aqueous phase through sorption to sludge. rsc.org

The presence of benzotriazoles is not limited to aquatic environments. Benzotriazole UV stabilizers have also been detected in house dust, indicating their potential for indoor environmental contamination. nih.gov One notable source of benzotriazole pollution is its use in aircraft de-icing and anti-icing fluids (ADAFs), leading to contamination of airport runoff and surrounding water bodies. wikipedia.orgnih.govnih.gov

| Matrix | Location | Concentration Range | Reference |

|---|---|---|---|

| River Water | Glatt River, Switzerland | Up to 6.3 µg/L | nih.gov |

| Lake Water | Greifensee, Lake Zurich, Lake Geneva, Switzerland | 0.1 - 1.2 µg/L | nih.gov |

| WWTP Influent | Malaysia and Sri Lanka | 3.4 - 21,000 ng/L | acs.org |

| WWTP Effluent | China | 10.5 ± 6.59 ng L−1 (UV-P) and 2.74 ± 1.73 ng L−1 (UV-328) | rsc.org |

| Marine Sediment | Bohai Sea, China | 0.139 - 4.125 ng/g dw | nih.gov |

| WWTP Sludge | China | 104 - 6370 ng/g dw | nih.gov |

Fate and Transport in Aquatic Systems

The environmental fate and transport of benzotriazole are governed by its physicochemical properties, including its fair water solubility, limited sorption tendency, and resistance to degradation. wikipedia.org These characteristics contribute to its mobility and persistence in aquatic systems. uni-osnabrueck.de

Once released into the aquatic environment, benzotriazole is only partially removed in wastewater treatment plants. nih.gov Removal efficiencies can be low and variable, with some studies reporting negative removal, suggesting the potential for the release of benzotriazoles from particles during treatment. acs.org For instance, one study observed removal efficiencies below 68% for benzotriazole and tolyltriazole (B104456) in an activated sludge treatment process. researchgate.net

The transport of benzotriazole in rivers and lakes is significant, leading to its widespread distribution. nih.gov Its limited tendency to sorb to sediment and sludge means it predominantly remains in the dissolved phase, facilitating its transport over long distances. wikipedia.orgnih.gov However, for more hydrophobic derivatives like BZT-UVs, sorption to organic solids in sediment and sludge is a more dominant removal pathway from the water column. rsc.org

While benzotriazole is relatively stable, it can undergo transformation processes, albeit slowly. researchgate.net Photodegradation can contribute to its dissipation in sunlit surface waters, although its effectiveness can be influenced by other water constituents. publish.csiro.au Biodegradation also occurs but is generally a slow process. researchgate.net

Biodegradation Resistance and Pathways

Benzotriazole is known for its resistance to biodegradation, which is a key factor in its environmental persistence. wikipedia.org Studies have shown that it is not readily biodegradable, and its removal in conventional wastewater treatment plants is often incomplete. nih.govresearchgate.net

Under aerobic conditions, the biodegradation of benzotriazole can be a slow process. Half-lives in activated sludge have been reported to be around 1.0 day, but other studies have indicated much longer periods, exceeding 100 days. researchgate.netnih.gov Anaerobic biodegradation appears to be even slower, with a reported half-life of 315 days under sulfate-reducing conditions. researchgate.net The efficiency of biodegradation can be influenced by factors such as the acclimatization of the microbial community. dtu.dk

Despite its general resistance, several biodegradation pathways have been identified. A primary initial step in the aerobic biotransformation of 1H-benzotriazole is aromatic monohydroxylation. nih.govresearchgate.net This leads to the formation of major transformation products such as 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole. nih.govacs.org These hydroxylated metabolites have been detected in wastewater effluents, confirming their environmental relevance. nih.govresearchgate.net

Other identified biotransformation pathways include oxidation, alkylation, and the formation of compounds like 1H-benzotriazole-5-carboxylic acid from the degradation of 5-methyl-1H-benzotriazole. nih.govresearchgate.net The variety of identified transformation products suggests that cometabolic processes play a significant role in the biodegradation of benzotriazoles in biological wastewater treatment. nih.gov

| Compound | Conditions | Half-Life | Major Transformation Products | Reference |

|---|---|---|---|---|

| 1H-Benzotriazole | Aerobic, Activated Sludge | 1.0 day | 4-hydroxy-1H-benzotriazole, 5-hydroxy-1H-benzotriazole | nih.govacs.org |

| 1H-Benzotriazole | Aerobic | 114 days | - | researchgate.net |

| 1H-Benzotriazole | Anaerobic (Sulfate-reducing) | 315 days | - | researchgate.net |

| 4-methyl-1H-benzotriazole | Aerobic, Activated Sludge | 8.5 days | - | nih.govresearchgate.net |

| 5-methyl-1H-benzotriazole | Aerobic, Activated Sludge | 0.9 days | 1H-benzotriazole-5-carboxylic acid | nih.govresearchgate.net |

Photolytic and Chemical Degradation Studies

Photolytic and chemical degradation processes can contribute to the transformation of benzotriazole in the environment, particularly in aquatic systems.

Photolytic Degradation: Benzotriazole is susceptible to degradation by UV irradiation, especially at pH values below 7. nih.gov Direct photolysis under simulated sunlight can occur, with reported half-lives for benzotriazole and its methylated derivatives ranging from 1.3 to 1.8 days. unifr.ch However, benzotriazole is not significantly mineralized by UV irradiation alone; instead, it is transformed into other compounds. nih.gov The presence of other substances, such as the UV filter benzophenone-3, can inhibit the photodegradation of benzotriazole. publish.csiro.au

Indirect photolysis, mediated by reactive species like hydroxyl radicals (•OH) and singlet oxygen, can also play a role, especially in the presence of dissolved organic matter. unifr.ch Benzotriazole reacts rapidly with hydroxyl radicals. unifr.chrsc.org Advanced oxidation processes (AOPs) like UV/H₂O₂ and UV/TiO₂ have been shown to effectively degrade benzotriazole, with radical oxidation being the dominant mechanism. rsc.org Photocatalytic degradation using UV-irradiated TiO₂ can lead to the complete mineralization of benzotriazole. nih.gov

Chemical Degradation (Ozonation): Ozonation is an effective chemical treatment for removing benzotriazole from water. acs.orgresearchgate.netnih.gov The reaction with ozone can proceed through both direct reaction with molecular ozone and indirect reaction with hydroxyl radicals. acs.orgresearchgate.net The direct reaction of ozone with 1H-benzotriazole primarily involves the cleavage of the benzene (B151609) ring. acs.orgresearchgate.net This leads to the formation of transformation products, with 1H-1,2,3-triazole-4,5-dicarbaldehyde being a major identified product. acs.orgresearchgate.netnih.gov These transformation products have been observed in both surface water and tertiary-treated wastewater after ozonation. acs.orgresearchgate.net

Identification and Characterization of Environmental Transformation Products

The degradation of benzotriazole through various environmental and engineered processes results in the formation of several transformation products (TPs).

During biodegradation , the primary TPs of 1H-benzotriazole are hydroxylated derivatives, namely 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole. nih.gov For 5-methyl-1H-benzotriazole, a major TP is 1H-benzotriazole-5-carboxylic acid. nih.govresearchgate.net These TPs have been detected in wastewater effluents, indicating their potential to enter the aquatic environment. nih.govacs.org